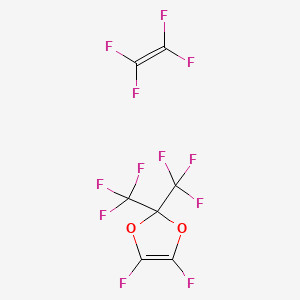

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

描述

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene are fluorinated compounds that are often used in the synthesis of fluorinated polymers. These compounds are known for their high thermal stability, chemical resistance, and unique properties that make them suitable for various industrial applications .

属性

IUPAC Name |

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8O2.C2F4/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13;3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQVMMYKXQPUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F.C(=C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37626-13-4 | |

| Record name | Perfluoro(2,2-dimethyl-1,3-dioxole)-tetrafluoroethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37626-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

344.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

TFE is industrially produced via thermal decomposition of PTFE, a process that reverses polymerization. PTFE shavings are heated in a quartz reactor at 500–550°C under vacuum (1–5 Torr) for 3 hours, yielding gaseous TFE, which is subsequently condensed in liquid nitrogen-cooled traps. The reaction proceeds via cleavage of carbon-carbon bonds in the polymer backbone, regenerating the monomer:

Key Parameters :

-

Temperature : Optimal decomposition occurs above 500°C. Lower temperatures favor incomplete depolymerization, while higher temperatures risk side reactions.

-

Pressure : Subatmospheric pressure (1–5 Torr) minimizes recombination of radicals, enhancing TFE yield.

Laboratory-Scale Synthesis via PTFE Pyrolysis

Apparatus Design

Small-scale TFE synthesis employs custom quartz reactors (46 mm diameter) heated in electric furnaces. PTFE feedstock (25 g) is pyrolyzed under vacuum, with gaseous products condensed in liquid nitrogen traps.

Yield and Purity

Gravimetric analysis of condensate reveals ≥95% TFE purity , with residual PTFE oligomers removed via freeze-thaw cycles. Nuclear magnetic resonance (¹⁹F NMR) confirms structural integrity, showing a singlet at δ −118 ppm (CF₂ groups).

Applications of Tetrafluoroethylene

Polymer Production

TFE is copolymerized with perfluoroalkyl vinyl ethers to yield melt-processable fluoropolymers (e.g., Teflon® PFA). Reaction conditions (e.g., 70–90°C, ammonium persulfate initiator) are tuned to control molecular weight and crystallinity.

Specialty Chemical Synthesis

TFE serves as a precursor for:

-

1-Azido-1,1,2,2-tetrafluoroethane : Synthesized via nucleophilic substitution with sodium azide in tetrahydrofuran (THF) at 60°C.

-

Fluorinated aromatics : Copper-mediated coupling with iodobenzene yields 1,2-bis(phenyl)-1,1,2,2-tetrafluoroethane (83% yield).

Comparative Analysis of Synthesis Routes

| Parameter | PTFE Pyrolysis | R-22 Dehydrohalogenation |

|---|---|---|

| Scale | Lab/industrial | Industrial |

| Yield | 90–95% | 70–80% |

| Byproducts | HFP, OFCB | HCl, HFP |

| Energy Intensity | High (endothermic) | Moderate |

| Cost | High (PTFE feedstock) | Low (R-22 availability) |

化学反应分析

Types of Reactions

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene undergo various types of chemical reactions, including:

Polymerization: These compounds can undergo polymerization reactions to form fluorinated polymers.

Substitution Reactions: These compounds can participate in substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.

Nucleophiles: Used in substitution reactions to replace specific atoms or groups in the compounds.

Major Products Formed

Fluorinated Polymers: Formed through the polymerization of these compounds.

Substituted Derivatives: Formed through substitution reactions with nucleophiles.

科学研究应用

Chemistry

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole serves as a versatile building block in the synthesis of complex fluorinated compounds and polymers. Its unique structure allows for the development of high-performance materials with enhanced chemical stability.

Biology

Research indicates its potential in drug delivery systems due to its stability and biocompatibility. The compound can interact with biological macromolecules like proteins and nucleic acids, influencing various cellular pathways.

Medicine

The compound is being explored for its pharmacological properties:

- Antimicrobial Activity : Exhibits potential against bacterial infections.

- Anticancer Properties : Investigated for its ability to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.

Industry

In industrial applications, these compounds are utilized in the production of:

- Coatings and adhesives that require high chemical resistance.

- Specialty chemicals used in various manufacturing processes.

Case Study 1: Drug Delivery Systems

A study evaluated the use of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole in formulating drug delivery vehicles. Results indicated enhanced stability and controlled release properties compared to conventional systems.

Case Study 2: Anticancer Research

Research on fluorinated compounds similar to 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole demonstrated significant anticancer activity by inhibiting key metabolic pathways in cancer cells.

作用机制

The mechanism of action of these compounds involves their ability to form stable fluorinated polymers through polymerization reactions. The unique properties of these polymers, such as high thermal stability and chemical resistance, are attributed to the presence of fluorine atoms in the polymer backbone .

相似化合物的比较

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene are unique due to their high fluorine content and the resulting properties. Similar compounds include:

Hexafluoropropylene: Another fluorinated compound used in the synthesis of fluorinated polymers.

Chlorotrifluoroethylene: Used in the production of fluorinated polymers with similar properties.

These compounds are compared based on their thermal stability, chemical resistance, and suitability for various applications4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole and 1,1,2,2-tetrafluoroethene are often preferred due to their superior properties .

生物活性

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (CAS Number: 37697-64-6) is a fluorinated organic compound notable for its unique structural properties and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential toxicity, and applications in drug development.

- Molecular Formula : C₅F₈O₂

- Molecular Weight : 244.04 g/mol

- Boiling Point : 32-33 °C

- Density : 1.67 g/cm³

Biological Activity Overview

The biological activity of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole has been studied primarily in the context of its potential as a monomer in polymer synthesis and its interactions with biological systems.

Toxicity and Safety

Research indicates that fluorinated compounds can exhibit varying levels of toxicity depending on their structure. The safety data available suggests that exposure to high concentrations may cause irritation to skin and eyes. Inhalation or ingestion poses significant health risks, necessitating careful handling in laboratory settings .

Polymerization Studies

A significant body of research has focused on the polymerization of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole with tetrafluoroethylene to create high-performance fluoropolymers. These polymers display excellent thermal stability and chemical resistance, making them suitable for applications in coatings and electronic materials .

Biocompatibility Assessments

Studies assessing the biocompatibility of polymers derived from this compound have shown promising results. For instance:

- Study A : Investigated the cytotoxicity of poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole) films on human cell lines. Results indicated low cytotoxicity and favorable cell adhesion properties .

- Study B : Evaluated the use of these polymers in drug delivery systems. The findings suggested that the polymers could encapsulate therapeutic agents effectively while maintaining their structural integrity in physiological conditions .

Physical Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C₅F₈O₂ |

| Molecular Weight | 244.04 g/mol |

| Boiling Point | 32-33 °C |

| Density | 1.67 g/cm³ |

| Log P | 2.9197 |

Toxicological Data Table

常见问题

Q. What are the recommended synthetic pathways for preparing 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole?

The synthesis typically involves fluorination and cyclization reactions. A common approach is the reaction of fluorinated precursors under controlled conditions, such as using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to facilitate dehydrohalogenation or cyclization steps. For example, analogous methods for fluorinated dioxoles involve reacting dichloro-difluoro precursors with trifluoromethylating agents under inert atmospheres to achieve high purity (≥95%) . Key parameters include temperature control (-20°C to room temperature) and stoichiometric ratios to minimize side products. Post-synthesis purification via fractional distillation or column chromatography is critical.

Q. How can researchers characterize the structural and electronic properties of 1,1,2,2-tetrafluoroethene (TFE)?

Characterization involves a combination of spectroscopic and computational methods:

- NMR Spectroscopy : ¹⁹F NMR is essential for identifying fluorine environments (e.g., δ -120 to -140 ppm for CF₃ groups in dioxole derivatives) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 244.037 g/mol for 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structures and bond angles, particularly for fluorinated cyclic ethers .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data .

Advanced Research Questions

Q. What methodologies are used to study the environmental fate and ecological impacts of 1,1,2,2-tetrafluoroethene (TFE)?

Long-term environmental studies, such as those outlined in Project INCHEMBIOL, employ:

- Partitioning Experiments : Measure solubility in water, octanol-water coefficients (log K₀w), and vapor pressure (e.g., 511 mmHg at 25°C for fluorinated dioxoles) to assess mobility in environmental compartments .

- Biotransformation Assays : Investigate microbial degradation pathways using soil/water microcosms under aerobic/anaerobic conditions.

- Ecotoxicity Testing : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) at cellular and population levels .

- Fugacity Modeling : Predict long-term distribution and bioaccumulation potential based on physical-chemical properties .

Q. How can researchers resolve contradictions between experimental and computational data on fluorinated dioxole reactivity?

Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or relativistic corrections for fluorine atoms). Mitigation strategies include:

- Multi-scale Modeling : Combine DFT with molecular dynamics (MD) to simulate solvent interactions .

- Experimental Validation : Use kinetic studies (e.g., monitoring reaction intermediates via in-situ IR spectroscopy) to refine computational parameters.

- Error Analysis : Quantify uncertainties in computational outputs (e.g., ±5 kcal/mol in activation energies) and correlate with empirical rate constants .

Q. What advanced copolymerization techniques are applicable to 1,1,2,2-tetrafluoroethene (TFE) and fluorinated dioxoles?

TFE’s copolymerization with fluorinated dioxoles (e.g., 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole) requires:

- Radical Initiation : Use perfluorinated azo compounds (e.g., perfluoroazoisobutane) in supercritical CO₂ to enhance monomer solubility and control chain length .

- High-Pressure Reactors : Operate at 10–50 MPa and 50–100°C to achieve high molecular weight polymers.

- Post-Polymerization Analysis : Employ Size Exclusion Chromatography (SEC) with fluorinated solvents (e.g., perfluorotributylamine) to determine polydispersity indices (PDI < 1.5) .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture/oxygen, critical for fluorinated intermediates .

- Safety Protocols : Adhere to OSHA/NIOSH guidelines for handling fluorinated compounds, including fume hoods and PFAS-specific PPE .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories with metadata on instrument calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。